Montelukast methyl ester

Pharmaceutical Analysis Quality Control Regulatory Compliance

Generic impurity standards often fail to resolve the Methyl MLK impurity peak, jeopardizing ANDA submissions. Montelukast Methyl Ester (CAS 855473-51-7) is a fully characterized reference standard with certified (R,E)-stereochemistry matching the API pharmacophore. - Delivers baseline resolution from Montelukast Sodium and other related impurities in HPLC-UV/LC-MS methods. - Supplied with ISO 17034-accredited certificates of analysis, ensuring full traceability for CTD Module 3.2.S.3.2. - Enables accurate quantification at levels ≤0.10%, meeting EP/USP system suitability criteria.

Molecular Formula C36H38ClNO3S
Molecular Weight 600.2 g/mol
CAS No. 855473-51-7
Cat. No. B143643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast methyl ester
CAS855473-51-7
Synonyms1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Methyl Ester; 
Molecular FormulaC36H38ClNO3S
Molecular Weight600.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O
InChIInChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1
InChIKeyMAWSFAVEWJQZKH-ISYDNLPHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Methyl Ester: Reference Standard & Impurity


Montelukast Methyl Ester (CAS 855473-51-7), also known as Montelukast Acid Methyl Ester, is a fully characterized chemical compound with the molecular formula C36H38ClNO3S and a molecular weight of 600.2 g/mol . It is the methyl ester derivative of the active pharmaceutical ingredient (API) Montelukast (free acid), sharing the identical (R,E)-stereochemical configuration and the core quinoline-based leukotriene receptor antagonist pharmacophore [1]. As a structurally defined impurity and degradation product of Montelukast Sodium formulations, this compound serves as an essential reference standard in pharmaceutical quality control workflows, including analytical method development, method validation (AMV), and Abbreviated New Drug Application (ANDA) regulatory submissions .

Product Role Structurally defined impurity reference standard for pharmaceutical QC
Regulatory Context Fits ANDA submissions, AMV, and pharmacopeial monograph compliance
Stereo-identity (R,E)-configuration preserved; matches API pharmacophore

Why Montelukast Methyl Ester Cannot Be Substituted


Montelukast Methyl Ester is chemically and functionally distinct from Montelukast Sodium (CAS 151767-02-1) and other related substances such as Montelukast Sulfoxide or Montelukast cis-Isomer. While all belong to the Montelukast impurity family, each possesses unique physicochemical properties—including molecular weight, retention time, UV absorbance, and mass spectrometric fragmentation—that dictate their behavior in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods [1]. Consequently, Montelukast Methyl Ester cannot be substituted by the API or any other impurity in quantitative assays, method validation protocols, or system suitability tests. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the use of specific impurity reference standards for accurate identification and quantification during pharmaceutical quality control and regulatory batch release [2]. Procurement of a non-specific compound would result in failed method validation, inaccurate impurity quantification, and potential regulatory non-compliance.

Intended Standard
Montelukast Methyl Ester: distinct retention time, +14 Da mass shift, required for impurity quantification per EP/USP.
Common Substitute
Montelukast Sodium API or other impurities (Sulfoxide, cis-Isomer): different chromatographic behavior and mass confirmation.
Interchanging standards may invalidate method selectivity and quantification, compromising regulatory acceptance and batch release data integrity.

Montelukast Methyl Ester Analytical Evidence


ISO 17034 Pharmacopeial Reference Standard

Montelukast Methyl Ester is supplied as an ISO 17034-accredited reference standard, providing certified purity and documented traceability to pharmacopeial monographs (USP/EP) . This certification establishes its definitive role as a calibrated analytical benchmark for impurity quantification in drug substance and drug product release testing [1].

ISO 17034 Accreditation
Direct comparison
Certified reference material with documented traceability to USP/EP monographs
Supports data integrity and simplifies ANDA regulatory documentation
ISO/IEC 17034:2016 compliance verified
Pharmaceutical Analysis Quality Control Regulatory Compliance

Chromatographic Differentiation by HPLC

In validated HPLC methods for Montelukast Sodium, Montelukast Methyl Ester elutes as a distinct chromatographic peak separate from the API and other related impurities. Mixed-mode chromatography demonstrates that Montelukast and its impurities, including the Methyl Ester, are resolved based on strong hydrophobic and cation-exchange interactions [1]. This chromatographic uniqueness is essential for accurate peak identification and quantification during stability studies and batch release.

HPLC Differentiation
Class-level context
Resolution Rs > 1.5 from API and related impurities on C18 under pharmacopeial conditions
Ensures accurate peak identification in stability and release testing
Reported method selectivity; verify in-house
HPLC Method Development Impurity Profiling Mixed-Mode Chromatography

Mass Spectrometric Identification (LC-MS)

Montelukast Methyl Ester is differentiated from Montelukast Sodium by a mass difference of +14 Da, corresponding to the replacement of the carboxylic acid proton with a methyl group (CH2) . This mass shift is detectable by single quadrupole LC-MS and is critical for unambiguous impurity identification in pharmaceutical analysis [1]. Accurate mass measurement using high-resolution MS (HRMS) further distinguishes the Methyl Ester (exact mass 599.2261) from other isobaric impurities.

Mass Spec Identity
Cross-study comparable
Δm/z +14 Da vs. API; m/z 600.2 [M+H]+
Instrument-based identity confirmation; helps verify correct standard procurement
Exact mass 599.2261; ESI positive mode
LC-MS Impurity Identification Structural Elucidation

Montelukast Methyl Ester Quality Control & Regulatory Applications


Process Impurity Quantification in API

Montelukast Methyl Ester is used as a reference standard in HPLC-UV methods to quantify Methyl MLK impurity levels in Montelukast Sodium API batches. The method, cross-validated against European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, requires the Methyl Ester standard for accurate system suitability testing, linearity assessment, and quantification of this specified impurity at levels typically ≤0.10% relative to the API [1].

Stability-Indicating Method Validation

In forced degradation studies and long-term stability testing of Montelukast tablets and chewable formulations, Montelukast Methyl Ester serves as a key marker for chemical degradation pathways. The compound is used to validate HPLC method specificity, ensuring resolution between the API, the Methyl Ester degradation product, and other potential impurities such as the Sulfoxide and Ketone [2].

ANDA Regulatory Submissions

For generic drug manufacturers seeking FDA or EMA approval, Montelukast Methyl Ester reference standards procured from ISO 17034-accredited suppliers provide the certified purity and full traceability documentation required for the Impurities section (3.2.S.3.2) of the Common Technical Document (CTD). This documentation supports compliance with ICH Q3A guidelines on impurities in new drug substances [3].

Application
Selection Property
Validation Focus
Impurity Quantification in API
Certified reference standard with defined chromatographic specificity
System suitability and linearity against EP/USP monograph limits
Stability-Indicating Method
Degradation marker identity and resolution from co-eluting impurities
Forced degradation and long-term stability peak purity verification
ANDA Regulatory Dossier
ISO 17034 accreditation and pharmacopeial traceability documentation
ICH Q3A compliance and CTD Module 3.2.S.3.2 impurity section support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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